(S)-N-Boc-2-furylalanine tert-butylamine CAS 881690-67-1
(S)-N-Boc-2-furylalanine tert-butylamine CAS 881690-67-1
An In-Depth Technical Guide to (S)-N-Boc-2-furylalanine tert-butylamine (CAS 881690-67-1): A Key Building Block in Modern Drug Discovery
Executive Summary
(S)-N-Boc-2-furylalanine tert-butylamine is a specialized chemical entity, classified as a protected unnatural amino acid (UAA), that serves as a critical building block in peptide synthesis and medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's structure, physicochemical properties, synthesis, and quality control, while also exploring its applications, particularly within the context of Boc-based solid-phase peptide synthesis (SPPS). We will delve into the strategic advantages conferred by the unnatural 2-furyl side chain and the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group, offering field-proven insights into its effective utilization and handling.
Introduction: The Strategic Value in Advanced Synthesis
The development of novel therapeutics often hinges on the ability to precisely manipulate molecular structure to enhance efficacy, stability, and selectivity.[] Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[2][3]
The Ascendancy of Unnatural Amino Acids
UAAs are non-proteinogenic amino acids that, when incorporated into peptides or small molecules, can confer significant advantages.[4] These include:
-
Enhanced Pharmacokinetic Properties: Modifying lipophilicity, enzymatic stability, and bioavailability.[2]
-
Improved Target Selectivity: Introducing unique conformational constraints that can optimize binding to specific receptors or enzymes.[]
-
Novel Functionality: Carrying bioisosteric replacements, fluorescent tags, or reactive handles for conjugation.[3][5]
The furylalanine component of the title compound introduces a five-membered aromatic heterocycle, which can act as a bioisostere for phenylalanine or other aromatic residues, while imparting distinct electronic and steric properties.
The Boc Protecting Group: A Legacy of Robustness
The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting group in organic synthesis, particularly for peptides.[] Its widespread use is attributed to its key features:
-
Acid Lability: It is stable under neutral and basic conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).[7][8]
-
Orthogonality: Its removal condition is distinct from many side-chain protecting groups (often benzyl-based) and the final cleavage from a resin support, which requires stronger acids like HF.[7][9]
-
Crystallinity: Boc-protected amino acids are often crystalline solids, which facilitates their purification and long-term storage.[]
This strategy, while one of the original methods in solid-phase peptide synthesis (SPPS), remains a valuable and robust tool.[8][]
Compound Overview: Structure and Rationale
(S)-N-Boc-2-furylalanine tert-butylamine (CAS 881690-67-1) is a salt formed between two key components:
-
(S)-N-Boc-2-furylalanine: The active building block. It features the chiral (S)-alanine backbone, a 2-furyl moiety attached to the β-carbon, and the N-terminal amine protected by a Boc group.
-
tert-Butylamine: A basic organic compound that forms an ionic bond with the carboxylic acid of the Boc-amino acid.[12] This salt formation is a deliberate strategy to create a stable, solid, and easily handleable form of the building block, improving its shelf-life and simplifying weighing and dissolution during synthesis.
Physicochemical Properties and Characterization
The precise characterization of any synthetic building block is paramount to ensure its identity, purity, and suitability for downstream applications.
| Property | Value | Source |
| CAS Number | 881690-67-1 | [13][14] |
| Molecular Formula | C₁₂H₁₇NO₅ · C₄H₁₁N | Derived |
| Molecular Weight | 328.41 g/mol | Derived |
| Appearance | Typically a white to off-white solid | [15] |
| Chirality | (S)-configuration | [13] |
| Purity | Often supplied at ≥95% with an enantiomeric excess (ee) of ≥98% | [16] |
Synthesis and Purification Workflow
The manufacturing of (S)-N-Boc-2-furylalanine tert-butylamine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity.
Step-by-Step Synthesis Protocol
-
Preparation of (S)-2-Furylalanine: The synthesis typically begins with a suitable chiral precursor to establish the (S)-stereocenter, followed by the introduction of the furan ring via established organic chemistry reactions.
-
N-Terminal Boc Protection: The free amine of (S)-2-furylalanine is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Protocol: Dissolve (S)-2-furylalanine (1 equiv.) in a 1:1 mixture of dioxane and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5-2.0 equiv.) to deprotonate the amino group.[]
-
Slowly add Boc₂O (1.1 equiv.) at room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).[]
-
Work up the reaction by removing the organic solvent, acidifying the aqueous layer to precipitate the product, and extracting with an organic solvent like ethyl acetate.
-
-
Salt Formation: The purified (S)-N-Boc-2-furylalanine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Protocol: Add tert-butylamine (1.0 equiv.) dropwise with stirring.
-
The tert-butylamine salt typically precipitates from the solution.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.
-
Analytical Quality Control
Rigorous analytical testing is essential to validate the quality of each batch, ensuring consistency and reliability for drug development programs. A suite of chromatographic and spectroscopic techniques is employed.[]
| Parameter | Method | Purpose & Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the molecular structure, ensuring the presence of the furyl, Boc, and tert-butylamine moieties. |
| Chemical Purity | HPLC/UPLC (UV Detection) | Quantifies the percentage of the desired compound relative to any impurities. A C18 reversed-phase column is typically used.[18] |
| Chiral Purity | Chiral HPLC | Determines the enantiomeric excess (ee), which is critical as the biological activity of peptides is stereospecific. |
| Salt Stoichiometry | Elemental Analysis or Titration | Verifies the correct 1:1 molar ratio between the Boc-amino acid and the tert-butylamine counterion. |
| Residual Solvents | Headspace Gas Chromatography (GC-FID) | Detects and quantifies any remaining solvents from the synthesis and purification process to meet safety standards.[18] |
Applications in Peptide Synthesis and Drug Discovery
The primary application of this compound is as a monomer unit in the synthesis of peptides with novel properties.
Integration into Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process performed on a solid support (resin).[19][20] The incorporation of (S)-N-Boc-2-furylalanine tert-butylamine follows a well-defined workflow.
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM), typically 25-50% TFA.[7] This exposes a free amino group as an ammonium salt.
-
Neutralization: The resin is washed, and the terminal ammonium group is neutralized to a free amine using a hindered base like N,N-diisopropylethylamine (DIEA).
-
Coupling: The carboxylic acid of (S)-N-Boc-2-furylalanine (regenerated from the salt in situ or prior to coupling) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and reacted with the free amine on the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.
Critical Insight: Stability of the Furyl Moiety
A key consideration when using furylalanine-containing building blocks is the potential acid sensitivity of the furan ring.[21] During the final cleavage step from the resin, which involves strong acids like HF or TFMSA, or even during repeated TFA deprotection cycles, the furyl group can be degraded.
Mitigation Strategy: The inclusion of "scavengers" in the cleavage cocktail is non-negotiable. Scavengers are nucleophilic species that trap the reactive carbocations generated during deprotection, preventing them from attacking sensitive residues like tryptophan or the furan ring. For furan-containing peptides, a cocktail containing water and triisopropylsilane (TIS) in TFA has been shown to be effective at minimizing the formation of by-products.[21]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. The tert-butylamine component is flammable and can cause irritation.[22]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[23] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.
-
Handling: As a salt, the compound is generally a stable solid. Avoid creating dust. For use in synthesis, it can be weighed directly. The free acid form is typically generated just before the coupling step.
Conclusion
(S)-N-Boc-2-furylalanine tert-butylamine is more than just a reagent; it is a strategic tool for medicinal chemists and peptide scientists. Its design, as a stable salt of a Boc-protected unnatural amino acid, facilitates its practical use in complex synthetic workflows. By providing a unique heterocyclic side chain, it enables the exploration of new chemical space, allowing for the rational design of peptides and peptidomimetics with enhanced stability, novel conformations, and improved therapeutic potential. A thorough understanding of its properties, particularly the acid sensitivity of the furyl group, is essential for its successful application in the development of next-generation therapeutics.
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